3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine
Overview
Description
3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine is an organic compound that features a naphthyridine core substituted with a trimethylsilyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and an alkyne. The general reaction conditions include the use of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up the Sonogashira coupling reaction can be applied. This involves optimizing reaction conditions to ensure high yield and purity, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Tetrabutylammonium fluoride in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted naphthyridine derivatives.
Scientific Research Applications
3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can participate in various coupling reactions. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-((Trimethylsilyl)ethynyl)pyridine
- 3-((Trimethylsilyl)ethynyl)benzene
- 3-((Trimethylsilyl)ethynyl)quinoline
Uniqueness
3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine is unique due to its naphthyridine core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and potential pharmacological studies .
Properties
IUPAC Name |
trimethyl-[2-(1,5-naphthyridin-3-yl)ethynyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2Si/c1-16(2,3)8-6-11-9-13-12(15-10-11)5-4-7-14-13/h4-5,7,9-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZJFDDEKHPDJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=CC=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678411 | |
Record name | 3-[(Trimethylsilyl)ethynyl]-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-67-4 | |
Record name | 3-[(Trimethylsilyl)ethynyl]-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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